4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
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Overview
Description
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.1008 g/mol . It is also known by several other names, including 3-carbamoyl-4-methyl-1,2,5-oxadiazol-2-ium-2-olate and 3-methylfuroxan-4-carboxamide . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms .
Preparation Methods
The synthesis of 4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide involves several steps. One common method is the reaction of 4-methyl-1,2,5-oxadiazole with appropriate reagents to introduce the carboxamide group. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . In industry, it is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . This binding can lead to the inhibition or activation of these targets, resulting in the modulation of various cellular functions . The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Comparison with Similar Compounds
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share the oxadiazole scaffold but differ in the position of the nitrogen and oxygen atoms within the ring . The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
37895-45-7 |
---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(4(5)8)7(9)10-6-2/h1H3,(H2,5,8) |
InChI Key |
YCIQUDDZPRNRMY-UHFFFAOYSA-N |
SMILES |
CC1=NO[N+](=C1C(=O)N)[O-] |
Canonical SMILES |
CC1=NO[N+](=C1C(=O)N)[O-] |
Key on ui other cas no. |
37895-45-7 |
Synonyms |
3-methylfuroxan-4-carboxamide 3-MFOC |
Origin of Product |
United States |
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